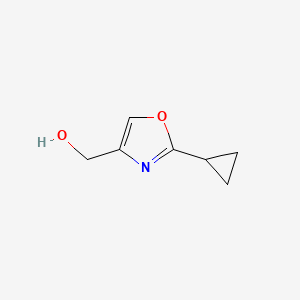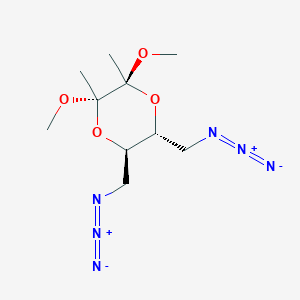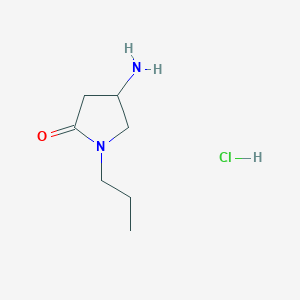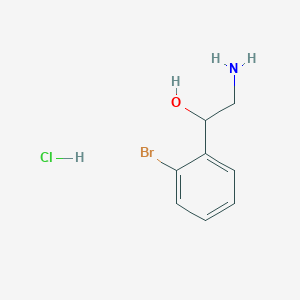
5-Methyl-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
Trifluoromethylpyridines are a class of organic compounds that contain a pyridine ring with a trifluoromethyl group attached . They are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .
Synthesis Analysis
The synthesis of trifluoromethylpyridines often involves complex chemical reactions. For example, one method involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines consists of a pyridine ring with a trifluoromethyl group (-CF3) attached .Chemical Reactions Analysis
Trifluoromethylpyridines can participate in various chemical reactions. For instance, they can act as reactants in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules .Physical And Chemical Properties Analysis
Trifluoromethylpyridines have unique physical and chemical properties due to the presence of the trifluoromethyl group and the pyridine ring .Scientific Research Applications
Agrochemical Industry
5-Methyl-6-(trifluoromethyl)pyridin-3-amine: is a key structural motif in active agrochemical ingredients. Its derivatives, such as trifluoromethylpyridines (TFMP), are extensively used in crop protection. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these compounds in protecting crops from pests .
Pharmaceutical Development
Several pharmaceutical products contain the TFMP moiety, which includes 5-Methyl-6-(trifluoromethyl)pyridin-3-amine as a derivative. These compounds have been granted market approval, and many candidates are currently undergoing clinical trials. The incorporation of TFMP derivatives in drugs is due to their ability to enhance biological activities and physical properties .
Synthesis of FDA-Approved Drugs
The trifluoromethyl group, a part of 5-Methyl-6-(trifluoromethyl)pyridin-3-amine , is found in many FDA-approved drugs. Over the past 20 years, this group has been featured in the chemistry of several drugs, indicating its importance in medicinal chemistry for various diseases and disorders .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also used in veterinary medicine. The structural properties of compounds like 5-Methyl-6-(trifluoromethyl)pyridin-3-amine contribute to the development of treatments for animals, showcasing the versatility of this compound across different domains of health sciences .
Chemical Intermediate
This compound acts as a chemical intermediate in the synthesis of other important molecules. For instance, it is used in the production of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is a precursor for several crop-protection products .
Antiviral Research
5-Methyl-6-(trifluoromethyl)pyridin-3-amine: derivatives are involved in the synthesis of novel compounds with potential antiviral activities. For example, they are used in creating inhibitors of NS5B for the treatment of Hepatitis C .
Drug Discovery
The compound’s derivatives are integral in the discovery of new drugs. One of the most successful drugs containing TFMP is tipranavir, which highlights the compound’s significant role in the development of therapeutic agents .
Organic Synthesis
In organic synthesis, 5-Methyl-6-(trifluoromethyl)pyridin-3-amine serves as a substrate for complex reactions. It is used in a one-pot synthesis process to create corresponding 7-aza-indoles, which are valuable in various chemical synthesis applications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the reactive trifluoromethyl group .
Biochemical Pathways
Similar compounds have been implicated in various biochemical processes, including signal transduction and enzymatic reactions .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, which could potentially improve the bioavailability of 5-methyl-6-(trifluoromethyl)pyridin-3-amine .
Result of Action
Similar compounds have been shown to exert various biological effects, such as anti-inflammatory, antifungal, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(11)3-12-6(4)7(8,9)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPHRJYDEHAJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941606-50-4 | |
| Record name | 5-methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















